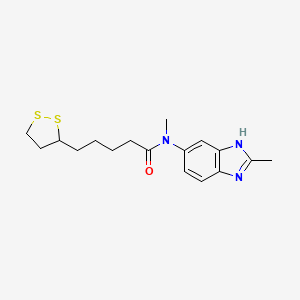
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as DMXB-A, and it is a cholinergic compound that acts as a selective α7 nicotinic acetylcholine receptor agonist.
Mecanismo De Acción
DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which is a subtype of nicotinic acetylcholine receptors that are predominantly expressed in the central nervous system. Activation of α7 nicotinic acetylcholine receptors leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and improving gut barrier function. DMXB-A has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for lab experiments, including its high selectivity for α7 nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DMXB-A also has limitations, including its limited solubility in water and its potential to interact with other receptors and signaling pathways.
Direcciones Futuras
There are several future directions for research on DMXB-A, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more potent and selective analogs. Additionally, further studies are needed to understand the long-term effects of DMXB-A on cognitive function and to determine the optimal dosages for therapeutic use.
Métodos De Síntesis
The synthesis of DMXB-A involves the reaction of 2-methyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-dithiolane-3-thione to obtain the thioamide intermediate. This intermediate is then reacted with N-methylpentan-1-amine to form the final product, DMXB-A.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive deficits and reduce symptoms in clinical trials. In inflammatory bowel disease, DMXB-A has been shown to reduce inflammation and improve gut barrier function.
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-12-18-15-8-7-13(11-16(15)19-12)20(2)17(21)6-4-3-5-14-9-10-22-23-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTUENZFXRATTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N(C)C(=O)CCCCC3CCSS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2413409.png)

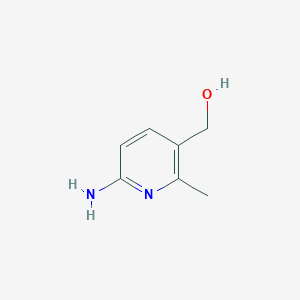
![2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2413415.png)

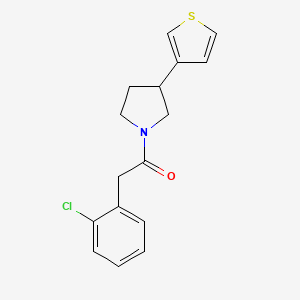

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413420.png)
![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)
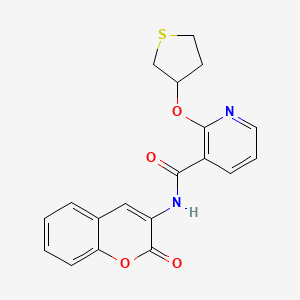
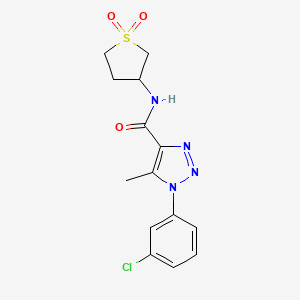
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)
